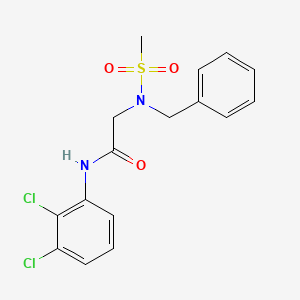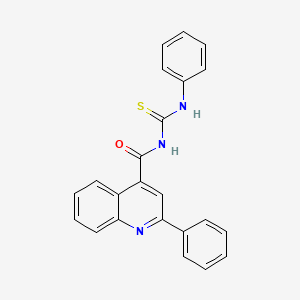
N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide
Übersicht
Beschreibung
N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first discovered in 2009 and has since been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide involves the inhibition of the NEDD8-activating enzyme, which is responsible for the activation of the ubiquitin-proteasome pathway. This pathway is involved in the degradation of proteins that are no longer needed by the cell. By inhibiting this pathway, N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide leads to the accumulation of certain proteins, which can trigger cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide have been extensively studied. It has been shown to induce cell death in cancer cells, but not in normal cells. It has also been shown to inhibit the growth of tumors in animal models. N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide has been shown to have a low toxicity profile, which makes it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has a low toxicity profile, which makes it safe to use in cell culture and animal studies. However, there are also limitations to using N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide in lab experiments. It is not effective against all types of cancer cells, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide. One area of research is the development of combination therapies that include N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide and other cancer drugs. Another area of research is the identification of biomarkers that can predict which patients will respond to N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide. Additionally, there is a need for further studies to fully understand the mechanism of action of N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide and to identify any potential side effects.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of the NEDD8-activating enzyme, which is involved in the regulation of protein degradation. This inhibition leads to the accumulation of certain proteins, which can trigger cell death in cancer cells. N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide has been shown to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer cells.
Eigenschaften
IUPAC Name |
N-(5-methylpyridin-2-yl)-3-(4-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-9-2-3-11(13-6-9)15-12(18)4-5-16-8-10(7-14-16)17(19)20/h2-3,6-8H,4-5H2,1H3,(H,13,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZNJHXHKGODTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CCN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-pyridinylmethyl)acetamide](/img/structure/B3483426.png)
![5-bromo-3-[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3483427.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3483435.png)
![N-[2-(aminocarbonyl)phenyl]-2,3-diphenyl-6-quinoxalinecarboxamide](/img/structure/B3483437.png)

![N-(2,5-dichlorophenyl)-4-[(4-nitrophenoxy)methyl]benzamide](/img/structure/B3483451.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B3483461.png)

![ethyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B3483476.png)
![5-(2-furyl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3483477.png)
![N-{[(3-hydroxyphenyl)amino]carbonothioyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B3483480.png)
![5-(3,4-dimethylphenyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3483494.png)
![5-(3,4-dimethylphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3483508.png)
![diisopropyl 5-{[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}isophthalate](/img/structure/B3483514.png)